1-Chloro-4-(4-methoxystyryl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(4-methoxystyryl)benzene is an organic compound that belongs to the class of styrylbenzenes It consists of a benzene ring substituted with a chlorine atom and a methoxystyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(4-methoxystyryl)benzene can be synthesized through a multi-step process involving the following key steps:
Preparation of 4-methoxybenzaldehyde: This can be achieved by the methylation of 4-hydroxybenzaldehyde using dimethyl sulfate in the presence of a base.
Synthesis of 4-methoxycinnamaldehyde: The 4-methoxybenzaldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base to form 4-methoxycinnamaldehyde.
Formation of this compound: The final step involves the reaction of 4-methoxycinnamaldehyde with 1-chlorobenzene in the presence of a base and a catalyst, such as palladium on carbon, to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(4-methoxystyryl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine and methoxy groups on the benzene ring can direct electrophilic substitution reactions to specific positions on the ring.
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Electrophilic Aromatic Substitution: Products include brominated, nitrated, or sulfonated derivatives.
Nucleophilic Substitution: Products include substituted benzene derivatives with various nucleophiles.
Oxidation and Reduction: Products include quinones or dihydro derivatives.
Scientific Research Applications
1-Chloro-4-(4-methoxysty
Properties
Molecular Formula |
C15H13ClO |
---|---|
Molecular Weight |
244.71 g/mol |
IUPAC Name |
1-chloro-4-[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C15H13ClO/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12/h2-11H,1H3 |
InChI Key |
BWZBFCCYRBLCTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.